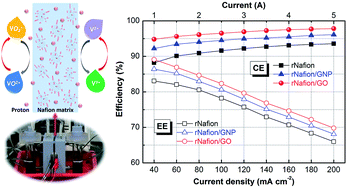A recast Nafion/graphene oxide composite membrane for advanced vanadium redox flow batteries
RSC Advances Pub Date: 2015-12-23 DOI: 10.1039/C5RA24317C
Abstract
A graphene oxide (GO) nanosheet incorporated recast Nafion membrane (rNafion/GO) is applied to a vanadium redox flow battery (VRFB) as a promising ion-exchange membrane to reduce the vanadium permeation. Randomly embedded GO nanosheets in the composite membrane can serve as effective barriers to block the transport of vanadium ions, resulting in significant decrease of vanadium ion permeability. The rNafion/GO composite membrane exhibits a dense and homogeneous cross-section morphology as shown by SEM images. The hydrogen-bonding interaction between GO nanosheet filler and Nafion matrix is beneficial for the improvement of mechanical stability. Owing to the good balance of proton conductivity and vanadium ion permeability, the VRFB single cell performance of the rNafion/GO membrane shows higher coulombic efficiency (96% vs. 91%) and energy efficiency (85% vs. 80%) than the pure rNafion membrane at a current density of 80 mA cm−2. A long cycling test confirms that the rNafion/GO membrane has superior chemical and mechanical stability and can be repeatedly used in a VRFB without any damage, revealing the advancement for practical VRFB application.


Recommended Literature
- [1] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†
- [2] The roles of contact residue disorder and domain composition in characterizing protein–ligand binding specificity and promiscuity†
- [3] Stereochemical preference for heterochiral coupling controls selectivity in competitive peptide synthesis
- [4] Inside front cover
- [5] A photofunctional platform of bis-terpyridine ruthenium complex-linked coordination polymers with structural diversity†‡
- [6] Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase†
- [7] Photo-controllable electronic switches based on azopyridine derivatives†
- [8] A theoretical study of three gas-phase reactions involving the production or loss of methane cations†
- [9] 11C-carbonylation reactions using gas–liquid segmented microfluidics†
- [10] Preparation of new sulfur-doped and sulfur/nitrogen co-doped CsTaWO6 photocatalysts for hydrogen production from water under visible light










